Cas no 269727-10-8 ((2-formylphenyl)boronic Acid)
(2-formylphenyl)boronic Acid Chemical and Physical Properties
Names and Identifiers
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- (2-formylphenyl)boronic Acid
- 269727-10-8
- (2-Formylphenyl)boronic-10B acid
- (2-formylphenyl)(??B)boronic acid
- E81446
- CS-0119865
- (2-formylphenyl)(10B)boronic acid
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- Inchi: 1S/C7H7BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5,10-11H/i8-1
- InChI Key: DGUWACLYDSWXRZ-COJKEBBMSA-N
- SMILES: O[10B](C1C=CC=CC=1C=O)O
Computed Properties
- Exact Mass: 149.0524559g/mol
- Monoisotopic Mass: 149.0524559g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
(2-formylphenyl)boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190505-100mg |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 98% | 100mg |
¥105 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190505-250mg |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 98% | 250mg |
¥162 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190505-1g |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 98% | 1g |
¥351 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190505-5g |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 98% | 5g |
¥982 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190505-10g |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 98% | 10g |
¥2280 | 2023-04-14 | |
| 1PlusChem | 1P01WZUV-1g |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 95% | 1g |
$243.00 | 2024-05-08 | |
| 1PlusChem | 1P01WZUV-5g |
(2-Formylphenyl)boronic-10B acid |
269727-10-8 | 95% | 5g |
$544.00 | 2024-05-08 |
(2-formylphenyl)boronic Acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (2-formylphenyl)boronic Acid
Comprehensive Overview of (2-Formylphenyl)boronic Acid (CAS No. 269727-10-8): Properties, Applications, and Market Insights
(2-Formylphenyl)boronic Acid (CAS No. 269727-10-8) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound features a unique combination of a formyl group and a boronic acid moiety, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions and other catalytic processes. Its molecular formula is C7H7BO3, and it is recognized for its role in developing advanced drug intermediates and functional materials.
The growing demand for (2-Formylphenyl)boronic Acid is driven by its applications in medicinal chemistry, particularly in the synthesis of biaryl compounds and heterocyclic scaffolds. Researchers frequently search for "boronic acid derivatives in drug discovery" or "CAS 269727-10-8 applications," highlighting its relevance in modern R&D pipelines. This compound is also pivotal in designing fluorescent probes and sensors, aligning with trends in diagnostic technologies and molecular imaging.
From a chemical properties perspective, (2-Formylphenyl)boronic Acid exhibits moderate solubility in polar organic solvents like DMSO and methanol, which is critical for its handling in laboratory settings. Its stability under inert atmospheres and compatibility with palladium-catalyzed reactions make it a preferred choice for high-throughput synthesis. Recent studies emphasize its utility in green chemistry initiatives, addressing queries such as "sustainable boronic acid synthesis" or "eco-friendly cross-coupling reagents."
The market dynamics for (2-Formylphenyl)boronic Acid reflect its niche yet expanding role. Suppliers and manufacturers often highlight its high purity grades (≥95%) to meet the stringent requirements of pharmaceutical GMP standards. Industry reports link its demand to the rise of personalized medicine and targeted therapies, where boron-containing compounds play a strategic role. SEO-optimized terms like "buy 269727-10-8" or "2-formylphenyl boronic acid supplier" are frequently tracked to gauge commercial interest.
In summary, (2-Formylphenyl)boronic Acid (CAS No. 269727-10-8) bridges innovation across multiple scientific disciplines. Its structural versatility, coupled with emerging applications in bioconjugation and catalysis, ensures its prominence in both academic and industrial research. As the scientific community explores "new boronic acid functionalities," this compound remains a cornerstone for cutting-edge developments.
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